Methyl 3-(2-chloroacetyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-chloroacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVLGYXZFFPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177328-89-1 | |
| Record name | methyl 3-(2-chloroacetyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(2-chloroacetyl)benzoate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-(2-chloroacetyl)benzoate, detailing its mechanism of action as an alkylating agent, potential synthetic routes, and its application in bioconjugation and proteomics. By leveraging established principles of organic chemistry and proteomics, this document serves as a technical resource for utilizing this reagent in research and development.
Introduction to Alkylating Agents and the Significance of the Chloroacetyl Moiety
Alkylating agents are a class of reactive molecules that introduce alkyl groups into nucleophilic sites of other molecules. In biological systems, this reactivity is harnessed for various purposes, from anticancer therapeutics that alkylate DNA to chemical biology tools that covalently modify proteins for study. The chloroacetyl group (-C(O)CH₂Cl) is a potent electrophilic moiety due to the electron-withdrawing nature of both the carbonyl group and the adjacent chlorine atom. This renders the methylene carbon highly susceptible to nucleophilic attack, making chloroacetyl-containing compounds effective and specific alkylating agents.
This compound incorporates this reactive chloroacetyl group onto a benzene ring, which also contains a methyl ester. This bifunctional nature suggests its potential as a chemical probe or a building block in the synthesis of more complex molecules. The benzene ring provides a rigid scaffold, while the methyl ester offers a site for further chemical modification or can influence the compound's solubility and pharmacokinetic properties.
Proposed Synthesis of this compound
The proposed synthesis would involve the reaction of methyl benzoate with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Rationale for Regioselectivity: The ester group (-COOCH₃) on methyl benzoate is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the incoming chloroacetyl group will be directed to the meta-position (carbon 3) on the benzene ring, yielding the desired product.
Mechanism of Action as an Alkylating Agent
The primary mechanism of action for this compound as an alkylating agent is through a bimolecular nucleophilic substitution (Sₙ2) reaction. The electrophilic carbon of the chloroacetyl group is the target for nucleophiles.
dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
reagents [label="this compound + Nu:⁻"]; transition_state [label="[Nu---CH₂(C=O)-Ar---Cl]⁻ (Transition State)"]; product [label="Methyl 3-(2-(Nu)-acetyl)benzoate + Cl⁻"];
reagents -> transition_state [label="Nucleophilic Attack"]; transition_state -> product [label="Chloride Departure"]; } caption="Sₙ2 Mechanism of Alkylation"
In biological contexts, the most common nucleophiles are the side chains of amino acid residues in proteins. The sulfhydryl group of cysteine is a particularly strong nucleophile and a primary target for alkylation by haloacetyl compounds[2][3]. Other nucleophilic residues that can be targeted, albeit at a slower rate, include the imidazole ring of histidine, the amino group of lysine, and the thioether of methionine[2][4].
dot digraph "Protein_Alkylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="Protein-SH + Cl-CH₂(C=O)-Ar"]; product [label="Protein-S-CH₂(C=O)-Ar + HCl"];
start -> product [label="Alkylation"]; } caption="Alkylation of a Cysteine Residue"
The formation of a stable thioether bond with cysteine residues is a key feature of this alkylation, making it a valuable tool for irreversibly modifying proteins.
Application in Proteomics: A Protocol for Protein Alkylation and Analysis
The ability of this compound to selectively alkylate cysteine residues makes it a useful reagent in proteomics for applications such as identifying and quantifying proteins, and for use as a chemical probe to study protein function[5][6]. The following is a detailed protocol for the alkylation of a protein sample for subsequent mass spectrometry analysis.
Experimental Protocol: In-Solution Alkylation of a Protein Sample
This protocol is adapted from standard procedures for protein alkylation in proteomics using haloacetamides[3][4].
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Urea
-
Dithiothreitol (DTT)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Trypsin (for protein digestion)
-
C18 desalting column
-
Mass spectrometer
Procedure:
-
Denaturation and Reduction:
-
To the protein solution, add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in an organic solvent such as acetonitrile or DMSO.
-
Add the this compound solution to the protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour. This step allows for the covalent modification of the cysteine residues.
-
-
Quenching:
-
To stop the alkylation reaction, add DTT to a final concentration of 20 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis:
Data Presentation and Interpretation
The successful alkylation of cysteine residues by this compound will result in a specific mass shift in the modified peptides. This mass shift can be detected by mass spectrometry.
Table 1: Expected Mass Shifts upon Alkylation
| Amino Acid | Nucleophilic Group | Adduct Mass (Da) |
| Cysteine | Thiol (-SH) | 179.03 |
| Histidine | Imidazole | 179.03 |
| Lysine | Amine (-NH₂) | 179.03 |
| Methionine | Thioether (-S-CH₃) | 179.03 |
*The adduct mass is calculated from the molecular formula of the modifying group: C₉H₇O₃ (from Methyl 3-(acetyl)benzoate).
The identification of peptides containing this mass modification confirms the successful alkylation and allows for the localization of the modified residue within the protein sequence[10].
dot digraph "Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_sample_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Denaturation\n& Reduction" -> "Alkylation" -> "Quenching" -> "Digestion" -> "Desalting"; }
subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "LC-MS/MS" -> "Data Analysis"; }
"Desalting" -> "LC-MS/MS" [lhead="cluster_analysis", ltail="cluster_sample_prep"]; } caption="Experimental Workflow for Proteomic Analysis"
Trustworthiness and Self-Validating Systems
The protocol described above includes inherent validation steps. The mass spectrometry data itself serves as a validation of the alkylation reaction. The presence of the specific mass shift corresponding to the addition of the methyl 3-(acetyl)benzoate moiety on cysteine-containing peptides provides direct evidence of the reaction's success. Furthermore, the specificity of the reaction can be assessed by searching for the modification on other nucleophilic residues. A high prevalence of cysteine modification compared to off-target modifications would indicate a successful and specific alkylation.
Conclusion
This compound is a promising, yet under-explored, alkylating agent with significant potential in chemical biology and proteomics. Its reactive chloroacetyl group allows for the efficient and specific covalent modification of nucleophilic amino acid residues, particularly cysteine. This guide provides a foundational understanding of its synthesis, mechanism of action, and a detailed protocol for its application in protein analysis. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound and its precursors. The methodologies outlined herein offer a robust framework for researchers to employ this versatile compound in their investigations of protein structure and function.
References
- BenchChem. (n.d.). Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine. Retrieved from a hypothetical BenchChem technical document.
- (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities.
- Jensen, O. N. (2004). Modification-specific proteomics: characterization of post-translational modifications by mass spectrometry. Current Opinion in Chemical Biology, 8(1), 33-41.
- Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications.
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158.
- ResearchGate. (n.d.). List of proteins identified by mass spectrometry analysis, classified according to their function.
- BenchChem. (n.d.). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis. Retrieved from a hypothetical BenchChem technical document.
-
PubChem. (n.d.). Methyl 3-chlorobenzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Retrieved from [Link]
- Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022.
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Olsen, J. V., & Mann, M. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. Chemical Biology, 21(10), 1296-1306.
-
Chemistry LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
- Lomenick, B., et al. (2016). Chemical proteomic profiling of human methyltransferases. ACS Chemical Biology, 11(11), 3124-3132.
- Pearson. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page.
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Hatzenpichler, R., et al. (2016). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. ACS Chemical Biology, 11(5), 1171-1185.
- BenchChem. (n.d.). Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate. Retrieved from a hypothetical BenchChem product page.
- Donovan, K. A., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell, 186(5), 1098-1115.e24.
- chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- BenchChem. (n.d.). Side reactions of Methyl 2-(bromomethyl)-4-chlorobenzoate with common nucleophiles. Retrieved from a hypothetical BenchChem technical document.
- Sigma-Aldrich. (n.d.). METHYL 2-(2,3-DIBROMO-3-PHENYLPROPIONAMIDO)BENZOATE. Retrieved from a hypothetical Sigma-Aldrich product page.
Sources
- 1. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
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- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiling of human methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Heterocyclic Synthesis from Methyl 3-(2-chloroacetyl)benzoate
Executive Summary & Molecule Profile
Methyl 3-(2-chloroacetyl)benzoate (CAS: 5322-02-1) is a high-value bifunctional building block. Its utility stems from the orthogonal reactivity of its two electrophilic centers:
-
The
-Haloketone (Phenacyl Chloride) moiety: A "soft" electrophile highly susceptible to displacement and subsequent cyclization. -
The Methyl Ester moiety: A "hard" electrophile (meta-position) that typically remains inert during mild heterocyclization conditions, serving as a handle for downstream diversification (e.g., hydrolysis to carboxylic acid or amidation).
This guide details the protocols for converting this specific substrate into two privileged medicinal scaffolds: 2-Aminothiazoles (via Hantzsch synthesis) and Imidazo[1,2-a]pyridines (via condensation with 2-aminopyridine).
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 5322-02-1 |
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Hazards | Lachrymator , Skin Irritant, Corrosive |
Safety & Handling (Critical)
WARNING: Lachrymatory Agent.
-
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Reaction Landscape & Pathways
The following diagram illustrates the divergent synthesis pathways available from this core intermediate.
Figure 1: Divergent synthesis pathways. The meta-ester group is preserved in both primary transformations.
Protocol A: Hantzsch Synthesis of 2-Aminothiazoles[1][2]
The Hantzsch thiazole synthesis is the most robust method for converting
Mechanism of Action[2][4][5][6][7]
-
S-Alkylation: The sulfur of the thiourea attacks the methylene carbon bearing the chlorine (S_N2).
-
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization to form the thiazole ring.
Experimental Procedure
Objective: Synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate.
-
Stoichiometry Calculation:
-
Substrate: 1.00 g (4.41 mmol)
-
Thiourea: 0.37 g (4.85 mmol, 1.1 equiv)
-
Solvent: Ethanol (Absolute) 10-15 mL
-
-
Step-by-Step Protocol:
-
Step 1: Dissolve 1.00 g of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).
-
Step 2: Add 0.37 g of thiourea. The mixture may be heterogeneous initially.
-
Step 3: Equip the flask with a magnetic stir bar and a reflux condenser.[1]
-
Step 4: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a lower spot (amine) should appear.
-
-
Step 5: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide/hydrochloride salt) often forms.
-
Step 6 (Workup):
-
If solid precipitates: Filter and wash with cold ethanol.
-
To obtain the free base: Suspend the solid in water (20 mL) and adjust pH to ~9-10 using saturated
or 10% . -
Extract with Ethyl Acetate (
mL). Dry over , filter, and concentrate.
-
-
Step 7 (Purification): Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5) if necessary.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Starting material remains | Incomplete conversion | Extend reflux time; ensure thiourea is fresh (not hydrolyzed). |
| Multiple TLC spots | Decomposition or side reactions | Reduce temperature; check ethanol for water content (use dry EtOH). |
| Sticky gum forms | Oligomerization | Triturate the gum with diethyl ether or cold ethanol to induce crystallization. |
Protocol B: Synthesis of Imidazo[1,2-a]pyridines
This scaffold is a pharmacophore in drugs like Zolpidem. The reaction involves the condensation of the
Mechanism Visualization
The reaction follows a specific sequence where the ring nitrogen alkylates first, followed by cyclization.
Figure 2: Mechanistic flow for Imidazo[1,2-a]pyridine formation.
Experimental Procedure
Objective: Synthesis of Methyl 3-(imidazo[1,2-a]pyridin-2-yl)benzoate.
-
Stoichiometry:
-
Substrate: 1.00 g (4.41 mmol)
-
2-Aminopyridine: 0.46 g (4.85 mmol, 1.1 equiv)
-
Base:
(0.41 g, 4.85 mmol) - Optional for one-pot neutralization. -
Solvent: Ethanol (15 mL)
-
-
Step-by-Step Protocol:
-
Step 1: In a 50 mL RBF, combine the substrate and 2-aminopyridine in ethanol.
-
Step 2: Heat to reflux for 4–6 hours.
-
Step 3 (Optimization): While the reaction can proceed without base (yielding the hydrohalide salt), adding
directly to the refluxing mixture often improves the yield of the free base and drives the reaction by neutralizing the generated HCl. -
Step 4: Monitor via TLC.[4][1] The product is usually fluorescent under UV (254/365 nm).
-
Step 5: Cool to room temperature. Pour the mixture into 50 mL of ice water.
-
Step 6: The product typically precipitates as a solid. Filter and wash with water to remove inorganic salts.
-
Step 7: Recrystallize from acetonitrile or ethanol.
-
Scientific Validation & Data Interpretation
To ensure the protocol was successful, compare your analytical data against these expected parameters:
-
1H NMR (DMSO-d6):
-
Thiazole: Look for the singlet of the thiazole C5-H proton around
7.0–7.5 ppm. The protons usually appear as a broad singlet around 7.0 ppm (exchangeable with ). -
Imidazo[1,2-a]pyridine: Look for the characteristic singlet of the imidazole ring proton (H3) around
8.0–8.5 ppm. -
Common Feature: The methyl ester singlet (
) should remain distinct at 3.8–3.9 ppm, confirming the ester was not hydrolyzed.
-
References
-
Hantzsch Thiazole Synthesis Overview. BenchChem Application Notes. (Accessed 2026). Provides general mechanism and stoichiometry for alpha-haloketone cyclizations. 1
-
Reaction of Phenacyl Chlorides with Thioureas. ResearchGate / Der Pharma Chemica. Detailed spectral data for similar 2-aminothiazole derivatives. 4[5][6]
-
Synthesis of Imidazo[1,2-a]pyridines. Thai Journal of Science and Technology. Protocol for condensation of 2-aminopyridines with alpha-haloketones. 7
-
Safety Data Sheet: Alpha-Haloketones. Thermo Fisher Scientific. Handling lachrymators and corrosive substances.[8][9][10] 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.nl [fishersci.nl]
Application Notes & Protocols: Methyl 3-(2-chloroacetyl)benzoate in the Synthesis of Substituted Benzophenones
Abstract
The benzophenone moiety is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products, marketed drugs, and photoinitiators.[1][2] This structural motif's prevalence drives a continuous need for robust and versatile synthetic methodologies. Methyl 3-(2-chloroacetyl)benzoate emerges as a highly valuable and strategic building block for the construction of diverse, unsymmetrically substituted benzophenones. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles of the Friedel-Crafts acylation reaction. We present a detailed, field-proven protocol, explain the causality behind critical experimental parameters, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in their synthetic programs.
Introduction: The Significance of the Benzophenone Scaffold
Diaryl ketones, commonly known as benzophenones, represent a critical class of organic compounds. Their unique photochemical properties and rigid, three-dimensional structure make them indispensable in various applications. In drug discovery, substituted benzophenones exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] They are also foundational components in materials science, used as UV filters in sunscreens and as photoinitiators for polymerization processes.[2][4]
The synthesis of unsymmetrically substituted benzophenones often requires a strategic approach to control regioselectivity. The Friedel-Crafts acylation stands as a cornerstone reaction for forming the crucial aryl-carbonyl bond.[5][6] this compound is an exemplary reagent for this transformation, offering two distinct points for chemical modification: the reactive chloroacetyl group for the acylation and the methyl ester for subsequent functionalization (e.g., hydrolysis, amidation). This dual functionality allows for the streamlined assembly of complex molecular architectures.
The Core Mechanism: Friedel-Crafts Acylation
The synthesis of benzophenones using this compound relies on the classic Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction.[7] The process involves the substitution of a hydrogen atom on an aromatic ring with an acyl group.
Pillars of the Mechanism:
-
Generation of the Electrophile: The reaction is initiated by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the chloroacetyl group, polarizing the C-Cl bond and ultimately generating a highly electrophilic acylium ion.[6][8]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate (e.g., toluene, anisole) attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regeneration of Aromaticity: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final benzophenone product. The AlCl₃ catalyst is regenerated in this step.
Caption: Figure 1. General mechanism of Friedel-Crafts acylation.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, leading to a single, predictable product isomer.[6] Furthermore, the resulting ketone is less reactive than the starting aromatic substrate, preventing over-acylation.
Reagent Profile: this compound
This bifunctional molecule serves as the cornerstone of the synthesis.
-
Reactive Moiety: The α-chloroacetyl group (-COCH₂Cl) is the electrophilic component that participates directly in the Friedel-Crafts reaction.
-
Handle for Diversification: The methyl ester group (-COOCH₃) provides a latent reactive site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, significantly expanding the molecular diversity accessible from a single precursor.
-
Reactivity Considerations: The ester group is an electron-withdrawing group, which deactivates the benzene ring to which it is attached. This inherent deactivation prevents self-acylation and directs the reaction exclusively to the more electron-rich aromatic substrate.
Safety and Handling
As with any chloroacetyl derivative, appropriate safety precautions are mandatory. While specific data for this compound is limited, data from analogous compounds like Methyl 3-(chlorocarbonyl)benzoate and other chloroacetylating agents suggest the following:
-
Hazards: The compound is expected to be corrosive and a lachrymator (causes tearing). It may cause severe skin burns and eye damage and may be harmful if swallowed.[9][10]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[9][11]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure all equipment is dry, as the reagent is moisture-sensitive and will hydrolyze.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual reagent carefully before disposal.
Detailed Synthetic Protocol: Synthesis of Methyl 3-(2-(p-tolyl)acetyl)benzoate
This protocol details the reaction of this compound with toluene as a representative electron-rich aromatic substrate.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₀H₉ClO₃ | 212.63 | 2.13 g | 10.0 | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.60 g | 12.0 | 1.2 |
| Toluene | C₇H₈ | 92.14 | 10.6 mL | 100.0 | 10.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Hydrochloric Acid, 2M | HCl | 36.46 | ~30 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | - |
| Brine | NaCl (aq) | 58.44 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add toluene (10.6 mL, 100.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and cool the solution to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. DCM is used as a solvent because it is inert to the reaction conditions. Toluene serves as both a reactant and a solvent in this case due to its large excess.
-
-
Catalyst Addition:
-
While stirring vigorously, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) in small portions over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Portion-wise addition is necessary to control the exothermic complexation of AlCl₃ with the solvent and reactant. A slight excess of AlCl₃ (1.2 eq) is used to ensure complete reaction, as it can also complex with the carbonyl oxygen of the product.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (2.13 g, 10.0 mmol) in 10 mL of anhydrous DCM.
-
Add this solution to the reaction mixture dropwise via an addition funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition prevents a rapid, uncontrolled exotherm and minimizes potential side reactions.
-
-
Reaction Progression:
-
Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting chloroacetylbenzoate is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding 30 mL of crushed ice, followed by 30 mL of 2M HCl.
-
Causality: Quenching with acid and ice hydrolyzes the aluminum salts and destroys any remaining reactive species. This process is highly exothermic and must be done slowly and at low temperatures.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize residual acid), 30 mL of water, and 30 mL of brine (to aid in phase separation).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization:
-
The final product, methyl 3-(2-(p-tolyl)acetyl)benzoate, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
-
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of substituted benzophenones via Friedel-Crafts acylation. The protocol described herein provides a reliable and scalable method for accessing these valuable scaffolds. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and adapt this methodology to a wide range of aromatic substrates, facilitating the development of novel molecules for applications in drug discovery, materials science, and beyond.
References
- Wikipedia. (n.d.). Benzophenone.
- Benchchem. (n.d.). A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds.
- PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- RSC Publishing. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Biological Activity of Substituted Benzophenones.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, April 30). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Synquest Labs. (n.d.). Methyl 3-methylbenzoate - Safety Data Sheet.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- PubChem. (n.d.). Methyl 3-(chlorocarbonyl)benzoate.
- Fisher Scientific. (2009, September 18). Methyl Benzoate; 99 - SAFETY DATA SHEET.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. Khan Academy [khanacademy.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Methyl 3-(chlorocarbonyl)benzoate | C9H7ClO3 | CID 15563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
Using "Methyl 3-(2-chloroacetyl)benzoate" in medicinal chemistry library synthesis
APPLICATION NOTE: HIGH-THROUGHPUT SYNTHESIS WITH METHYL 3-(2-CHLOROACETYL)BENZOATE
Executive Summary
This compound (CAS 177328-89-1) represents a high-value bifunctional scaffold for medicinal chemistry libraries. Its utility stems from the orthogonal reactivity of its two primary functional groups: a highly electrophilic
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 177328-89-1 |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Key Functionality 1 | |
| Key Functionality 2 | Methyl Ester: Masked carboxylic acid. Stable under acidic cyclization conditions; hydrolyzable under basic conditions for library expansion. |
| Geometry | Meta-substitution: Provides a "kinked" geometry, often preferred in drug design to disrupt planarity and improve solubility compared to para-substituted analogs. |
Strategic Application: Divergent Library Synthesis
The core strategy involves a "Cyclize-then-Diversify" workflow. The
Workflow Visualization
Figure 1: Divergent synthesis workflow utilizing this compound as the linchpin scaffold.
Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis (Primary Vector)
This reaction condenses the
Reagents:
-
This compound (1.0 equiv)
-
Substituted Thiourea or Thioamide (
-CSNH ) (1.1 equiv) -
Ethanol (anhydrous) or Methanol
-
Optional: Sodium bicarbonate (NaHCO
) if neutralizing the HCl byproduct in situ is required (though often the HCl salt precipitates cleanly).
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in Ethanol (5–10 mL).
-
Addition: Add the substituted thiourea/thioamide (1.1 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (
C) for 2–4 hours. Monitor consumption of the starting material by TLC (typically 30% EtOAc/Hexanes) or LC-MS.-
Note: The
-chloroketone spot should disappear rapidly.
-
-
Workup (Precipitation Method):
-
Often, the product precipitates as the hydrochloride salt. Filter the solid and wash with cold ethanol and diethyl ether.
-
If no precipitate forms, concentrate the solvent in vacuo, re-dissolve in EtOAc, wash with saturated NaHCO
(to liberate the free base), water, and brine. Dry over Na SO and concentrate.
-
Purification: Recrystallization from EtOH/Water or flash column chromatography (if necessary).
Mechanism Insight: The sulfur atom of the thiourea attacks the
Protocol B: Ester Hydrolysis (Activation)
Converting the methyl ester to the carboxylic acid to enable the second diversity point.
Reagents:
-
Thiazole/Imidazole intermediate (from Protocol A)
-
Lithium Hydroxide (LiOH
H O) (3.0 equiv) -
THF/Water (3:1 ratio)
Procedure:
-
Dissolve the intermediate ester in THF/Water (3:1).
-
Add LiOH
H O (3.0 equiv). -
Stir at room temperature for 4–16 hours. (Monitor by LC-MS for disappearance of the methyl ester mass).
-
Workup: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid product typically precipitates. Filter and dry under vacuum.
-
Self-Validating Step: Check
H NMR for the disappearance of the methyl singlet (~3.9 ppm).
Protocol C: Amide Coupling (Library Generation)
Coupling the generated acid with a library of amines (
Reagents:
-
Carboxylic Acid Intermediate (1.0 equiv)
-
Amine (
-NH ) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide)
Procedure:
-
Dissolve the acid intermediate and DIPEA in DMF.
-
Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).
-
Add the amine (
-NH ). -
Stir at room temperature for 2–12 hours.
-
Purification: For high-throughput libraries, purify directly via preparative HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Decomposition of | Ensure the scaffold is fresh. |
| Multiple Spots on TLC | Over-alkylation or polymerization. | Use a slight excess of the thioamide/thiourea. Ensure the reaction is not run too concentrated (>0.5 M). |
| Incomplete Hydrolysis | Steric hindrance or solubility. | Heat the hydrolysis reaction to 50°C. Switch to NaOH/MeOH if solubility in THF is poor. |
| Lachrymatory Effect | Volatilization of | Safety Critical: Handle all solids and solutions in a fume hood. Treat glassware with bleach/base before removal from the hood. |
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]
- -Haloketones: Eicher, T., & Hauptmann, S. (2003).
-
Medicinal Chemistry Applications: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Acta Pharmaceutica Sinica B. Available at: [Link]
-
Compound Data: PubChem. "Methyl 3-acetylbenzoate (Precursor Analog)." Available at: [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-(2-chloroacetyl)benzoate with Amines
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions between Methyl 3-(2-chloroacetyl)benzoate and various primary and secondary amines. This reaction is a cornerstone in synthetic chemistry for the generation of α-amino ketones, a scaffold of significant interest in medicinal chemistry and drug discovery. This document elucidates the underlying reaction mechanism, provides detailed, adaptable experimental protocols, and explores the potential applications of the resulting N-substituted aminoketone derivatives. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize this versatile chemical transformation.
Introduction: The Significance of α-Amino Ketones
The α-amino ketone motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products.[1][2] The strategic placement of an amino group adjacent to a carbonyl functionality imparts unique chemical properties that are conducive to interactions with biological targets. Consequently, the synthesis of α-amino ketones is a subject of ongoing research and development. One of the most classical and reliable methods for their preparation is the nucleophilic substitution of α-haloketones with amines.[1] this compound serves as a readily accessible and reactive α-chloro ketone, making it an ideal starting material for the synthesis of a diverse library of α-amino ketones with potential therapeutic applications.
Reaction Mechanism and Theoretical Considerations
The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single-step, concerted process where the amine nucleophile attacks the electrophilic α-carbon, concurrently displacing the chloride leaving group.
Key Mechanistic Features:
-
Electrophilic Center: The α-carbon of the chloroacetyl group is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the α-carbon. The nucleophilicity of the amine is a critical factor influencing the reaction rate.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the amine is forming a new bond to the α-carbon, and the carbon-chlorine bond is simultaneously breaking.
-
Stereochemistry: If the α-carbon were chiral, the SN2 mechanism would result in an inversion of stereochemistry. However, in the case of this compound, the α-carbon is achiral.
-
Leaving Group: The chloride ion is a good leaving group due to its stability as a weak base.
Figure 1: General SN2 reaction pathway.
Factors Influencing Reactivity:
-
Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring.[4]
-
Steric Hindrance: Steric bulk on both the amine nucleophile and the electrophile can hinder the backside attack required for the SN2 mechanism, thereby slowing down the reaction rate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly employed. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.
-
Base: A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). The base also prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.
-
Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition.
Controlling Over-alkylation:
A common challenge in the N-alkylation of primary amines is the potential for the secondary amine product, which is often more nucleophilic than the starting primary amine, to react further with the α-chloro ketone, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3] To favor mono-alkylation, the following strategies can be employed:
-
Use of Excess Amine: Employing a significant excess of the primary amine ensures that the α-chloro ketone is more likely to encounter a molecule of the primary amine rather than the secondary amine product.
-
Controlled Addition of the Electrophile: Slow, dropwise addition of this compound to the reaction mixture containing the amine can help to maintain a low concentration of the electrophile, thereby minimizing the chance of over-alkylation.
-
Choice of Reaction Conditions: Careful selection of solvent, temperature, and reaction time can also help to control the selectivity of the reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of these conditions may be necessary for specific amine substrates.
General Protocol for the Reaction with Primary Amines
This protocol is designed to favor the mono-alkylation of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Synthesis of Thiazole Scaffolds via Reaction of Methyl 3-(2-chloroacetyl)benzoate with Thiourea and Thioamides
Introduction: The Strategic Importance of Thiazole Synthesis
The thiazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold in drug design. The 2-aminothiazole moiety, in particular, is a key component in marketed drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam.[3][4]
The Hantzsch thiazole synthesis, a classic condensation reaction dating back to the late 19th century, remains one of the most reliable and efficient methods for constructing this valuable heterocycle.[5][6] The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[7] This guide provides a detailed examination of this reaction using Methyl 3-(2-chloroacetyl)benzoate, an α-haloketone, as the electrophilic component. We will explore its reaction with both thiourea, to yield the foundational 2-aminothiazole, and with substituted thioamides, demonstrating the pathway to more complex, decorated thiazole derivatives.
This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only robust experimental protocols but also the underlying mechanistic principles and practical insights necessary for successful synthesis and troubleshooting.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a powerful transformation driven by the formation of a highly stable, aromatic thiazole ring.[5] The mechanism proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
Causality of the Mechanism:
-
Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of the thiourea or thioamide acting as a potent nucleophile. It attacks the electrophilic α-carbon of this compound, displacing the chloride leaving group in a classic S_N2 reaction.[8] The choice of a good leaving group (Cl, Br, I) on the α-carbon is critical for this first step to proceed efficiently.
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone. This step forms the five-membered ring characteristic of the thiazole scaffold.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the final, thermodynamically stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for the reaction.[8]
Caption: A simplified representation of the Hantzsch thiazole synthesis pathway.
Protocol 1: Synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate
This protocol details the benchmark reaction between this compound and thiourea. The initial product formed is the hydrochloride salt of the target molecule, which is typically soluble in the reaction solvent.[8] Neutralization with a weak base is required to deprotonate the product, causing it to precipitate from the solution for easy isolation.[5]
Materials & Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.2 - 1.5 eq)
-
Methanol or Ethanol (ACS grade, anhydrous)
-
5% Sodium Carbonate (Na₂CO₃) solution (aqueous)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and side-arm flask
-
Filter paper
-
Beakers
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 mmol, 1.13 g) and thiourea (e.g., 7.5 mmol, 0.57 g).[5]
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.
-
-
Solvent Addition: Add methanol or ethanol as the solvent (e.g., 10-15 mL). The solvent choice is crucial; alcohols are generally effective as they solubilize the starting materials upon heating.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol, 78°C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase like 50% ethyl acetate in hexanes. The reaction is generally complete within 1-3 hours, as indicated by the disappearance of the starting ketone spot.
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation & Neutralization: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 40-50 mL).[5] Stir the mixture.
-
Scientist's Note: This step is critical. The initially formed thiazolium hydrochloride salt is neutralized by the Na₂CO₃. The resulting free base is poorly soluble in the aqueous methanol mixture, causing it to precipitate as a solid.[8]
-
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: The resulting solid is often of high purity. Characterize the final product by determining its melting point and acquiring NMR (¹H, ¹³C) and IR spectra to confirm its identity and purity.
Protocol 2: General Procedure for Reaction with Substituted Thioamides
The Hantzsch synthesis is highly versatile and can be extended to various substituted thioamides to produce a diverse library of thiazole derivatives. The general procedure remains similar, but reaction times and purification methods may need to be adjusted based on the specific thioamide used.
Expert Insight on Regioselectivity: When using N-monosubstituted thioureas (e.g., N-phenylthiourea), there is a possibility of forming two regioisomers: the expected 2-(substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral or basic conditions, the formation of the 2-(substituted amino)thiazole is almost exclusively favored. However, under strongly acidic conditions, the proportion of the 2-imino isomer can increase.[9] For most drug discovery applications, neutral conditions are preferred to ensure predictable outcomes.
General Experimental Procedure
-
Setup: Combine this compound (1.0 eq) and the desired thioamide (1.1 eq) in a round-bottom flask with a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After cooling, pour the reaction mixture into water. If the product precipitates, isolate by filtration. If it remains dissolved or forms an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product may require further purification by column chromatography or recrystallization to achieve high purity.
Data Table: Reaction Parameters with Various Thioamides
| Thioamide Reagent | Expected Product Structure | Typical Solvent | Relative Reactivity | Notes on Purification |
| Thioacetamide | Methyl 3-(2-methylthiazol-4-yl)benzoate | Ethanol | High | Product may be volatile; careful removal of solvent is needed. |
| N-Phenylthiourea | Methyl 3-(2-(phenylamino)thiazol-4-yl)benzoate | Ethanol | Moderate | Often yields a clean solid product upon precipitation. |
| Thiobenzamide | Methyl 3-(2-phenylthiazol-4-yl)benzoate | Isopropanol/DMF | Moderate | May require column chromatography for optimal purity. |
Experimental Workflow and Troubleshooting
Caption: General workflow for Hantzsch thiazole synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive α-haloketone (hydrolyzed); insufficient heating; incorrect stoichiometry. | Use fresh α-haloketone; ensure reaction reaches and maintains reflux; verify reactant masses and use a slight excess of the thioamide. |
| No Precipitation Upon Neutralization | Product is soluble in the work-up mixture; insufficient product formation. | Try adding more water to decrease organic solvent concentration; cool the mixture in an ice bath; extract with an organic solvent like ethyl acetate. |
| Product is Oily/Gummy | Presence of impurities; incomplete reaction. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification; purify via column chromatography. |
| Multiple Spots on TLC of Final Product | Side reactions; formation of regioisomers (with N-subst. thioureas). | Ensure reaction conditions are neutral to avoid isomer formation; purify by column chromatography or recrystallization. |
Safety Precautions
-
α-Haloketones: Compounds like this compound are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like methanol and ethanol are flammable. Avoid open flames and ensure heating is performed using a controlled heating mantle or oil bath.
-
General: Follow standard laboratory safety procedures for handling all chemicals.
References
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology. [Link]
-
Gomha, S. M., et al. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry. RSC Advances. [Link]
-
Rana, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. [Link]
-
Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 3-(2-chloroacetyl)benzoate as a Strategic Precursor for Pharmaceutical Intermediates
Abstract
Methyl 3-(2-chloroacetyl)benzoate is a highly versatile bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of pharmaceutical intermediates. Its strategic importance stems from the presence of two distinct and orthogonally reactive functional groups: a highly electrophilic chloroacetyl moiety and a modifiable methyl ester. This unique architecture allows for sequential and controlled chemical transformations, making it an invaluable building block in modern medicinal chemistry. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key precursor. We will explore its role in constructing complex heterocyclic scaffolds and detail field-proven protocols for its use in key synthetic transformations, emphasizing the causality behind experimental choices to ensure reproducible and scalable results.
Core Concepts: The Synthetic Utility of this compound
The synthetic power of this compound lies in its dual reactivity.
-
The α-Halo Ketone Moiety : The chloroacetyl group (-COCH₂Cl) is a potent electrophile. The chlorine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl group. This makes the methylene carbon (-CH₂-) highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the primary route for building molecular complexity.
-
The Methyl Benzoate Moiety : The methyl ester (-COOCH₃) located at the meta position provides a secondary site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation—a ubiquitous linkage in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol, offering another avenue for derivatization.
This dual functionality allows for a modular approach to synthesis, where the core scaffold can be elaborated first via the chloroacetyl group, followed by modification of the ester group, or vice versa.
Synthesis of the Precursor: Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of methyl benzoate.[1][2] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring.[1][3]
Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from chloroacetyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methyl ester group of the starting material is a meta-directing deactivator, which guides the incoming electrophile to the 3-position of the benzene ring, ensuring high regioselectivity. The deactivation of the product prevents further acylation, which is a common issue in Friedel-Crafts alkylation reactions.[3]
Sources
Application Note: Protocol for the Synthesis of Thiazoles using Methyl 3-(2-chloroacetyl)benzoate
Abstract & Strategic Overview
This application note details the optimized protocol for synthesizing Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate via the Hantzsch Thiazole Synthesis. The starting material, Methyl 3-(2-chloroacetyl)benzoate (CAS: 53213-94-8), represents a specific class of
While
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The resulting aminothiazole is a privileged scaffold in kinase inhibitors.
-
Late-Stage Diversification: The methyl ester moiety allows for subsequent hydrolysis to the carboxylic acid, enabling amide coupling or library generation.
Retrosynthetic & Mechanistic Logic
The synthesis relies on the condensation of the
Reaction Scheme
The transformation converts the acyclic chloroketone into a 2-amino-4-arylthiazole.
Figure 1: General reaction scheme for the synthesis.
Mechanistic Pathway (Hantzsch Synthesis)
Understanding the mechanism is critical for troubleshooting. The reaction is biphasic in nature (solid-liquid initially) and proceeds through a non-isolated intermediate.
Figure 2: Stepwise mechanistic pathway. Note that for chloro-ketones, Step 1 is the rate-determining step.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Notes |
| This compound | 212.63 | 1.0 | Substrate | Limiting reagent. |
| Thiourea | 76.12 | 1.1 - 1.2 | Reagent | Slight excess ensures complete consumption of ketone. |
| Sodium Iodide (NaI) | 149.89 | 0.1 - 0.5 | Catalyst | Critical: Activates C-Cl bond via Finkelstein exchange. |
| Ethanol (Absolute) | - | Solvent | Solvent | Methanol can also be used. |
| Ammonium Hydroxide (25%) | - | - | Workup | Used to neutralize the salt to free base. |
Detailed Procedure
Phase A: Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (2.13 g, 10.0 mmol) in Absolute Ethanol (30 mL).
-
Activation: Add Sodium Iodide (150 mg, 1.0 mmol, 10 mol%). Note: The solution may turn slightly yellow due to trace iodine liberation; this is normal.
-
Reagent Addition: Add Thiourea (0.91 g, 12.0 mmol) in one portion.
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 78-80 °C) with vigorous stirring.
-
Observation: The thiourea will dissolve as the temperature rises. As the reaction proceeds (1-2 hours), a heavy precipitate (the thiazole hydrochloride salt) typically begins to form.
-
Phase B: Monitoring & Completion
-
TLC Control: Monitor reaction progress by TLC after 2 hours.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm). The starting material (high
) should disappear; the product (salt) stays at the baseline or appears as a new spot if a sample is neutralized before spotting.
-
-
Duration: For chloro-ketones, reflux is typically required for 3 to 5 hours .
Phase C: Workup & Isolation (The "Self-Validating" Step)
-
Cooling: Allow the reaction mixture to cool to room temperature. The product often crystallizes out as the hydrohalide salt.
-
Filtration (Salt Isolation): Filter the solid precipitate. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove unreacted ketone and iodine traces.
-
Checkpoint: If no solid forms upon cooling, concentrate the solvent volume by 50% on a rotary evaporator and cool in an ice bath.
-
-
Free Base Generation:
-
Suspend the collected solid in water (20 mL).
-
Slowly add Ammonium Hydroxide (25%) or saturated Sodium Bicarbonate solution until pH ~9-10.
-
Stir for 30 minutes. The solid should change texture as it converts from the salt to the free base.
-
-
Final Filtration: Filter the free base, wash with copious water (to remove inorganic salts), and dry in a vacuum oven at 45 °C.
Troubleshooting & Optimization Logic
This protocol is designed to be robust, but variations in starting material purity can affect outcomes. Use this decision tree for troubleshooting.
Figure 3: Troubleshooting decision tree for reaction optimization.
Critical Control Points
-
The "Chloro" Factor: The C-Cl bond is stronger than C-Br. If the reaction is sluggish, the addition of NaI converts the chloro-ketone to the iodo-ketone in situ (Finkelstein reaction), which reacts much faster with thiourea.
-
Basification: Do not use strong bases like NaOH for neutralization if you wish to preserve the methyl ester. High pH can hydrolyze the ester to the carboxylic acid. Use
or .
References
-
BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. Retrieved from .
-
National Institutes of Health (NIH).
-Haloketones. PMC Articles. Retrieved from . -
SynArchive. Hantzsch Thiazole Synthesis Mechanism and History. Retrieved from .
Sources
Troubleshooting & Optimization
"Methyl 3-(2-chloroacetyl)benzoate" reaction monitoring by TLC and HPLC
⚠️ Safety & Handling Priority
CRITICAL WARNING: Methyl 3-(2-chloroacetyl)benzoate belongs to the class of
-
Always handle solids and concentrated solutions in a functioning fume hood.
-
Never use an open UV lamp to view TLC plates outside the hood; the heat can volatilize the compound, causing immediate eye irritation.
-
Waste: Quench all TLC dips and HPLC waste streams containing this compound with dilute ammonia or sodium thiosulfate before disposal to neutralize the alkylating potential.
Part 1: Thin Layer Chromatography (TLC) Guide
TLC is your "first line of defense" for reaction monitoring. However, the
Standard Protocol
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel | Standard normal phase.[1] Note: Silica is slightly acidic, which can catalyze hydrolysis if plates are left wet for too long. |
| Mobile Phase | Hexane : Ethyl Acetate (80:20) | Starting point. The target is moderately polar due to the ester and ketone groups. Adjust to 70:30 if |
| Visualization | UV (254 nm) | The benzoate chromophore provides strong absorption. This is non-destructive. |
| Stain (Secondary) | The | |
| Target | Ideal range for separation from the non-polar starting material (Methyl benzoate, |
Troubleshooting: The "Ghost Spot" Phenomenon
Users often report a "streak" or a new spot appearing at the baseline during TLC analysis.
Scenario: You spot the pure compound, but after developing, you see two spots.
Cause: On-silica hydrolysis.[1] The acidic nature of silica gel, combined with residual moisture in the ethyl acetate, converts the
-
Neutralize the Plate: Pre-run the empty TLC plate in mobile phase containing 1% Triethylamine (TEA), then dry it before spotting your sample.
-
2D-TLC Check: Spot the sample in the corner. Run solvent vertically.[3][4] Dry. Run the same solvent horizontally.
-
Result: If the spots lie on the diagonal, the sample is impure. If they deviate off-diagonal, the compound is decomposing during the run.
-
Part 2: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) provides the quantitative rigor needed for drug development.[1] However, the choice of solvent is critical to prevent autosampler degradation .
Recommended Method (Reverse Phase)
| Parameter | Specification | Expert Insight |
| Column | C18 (L1) End-capped, | End-capping reduces silanol interactions which can degrade the labile chloride.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier suppresses ionization of any free benzoic acid impurities, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | CRITICAL: Do NOT use Methanol. Methanol is a nucleophile and will slowly displace the chloride (solvolysis) to form the methoxy-analog over long sequences. |
| Gradient | 10% B to 90% B over 15 min | Standard scouting gradient. The target is hydrophobic but less so than the unsubstituted benzoate. |
| Flow Rate | Standard backpressure management. | |
| Detection | UV | 254 nm is specific to the benzoate ring; 230 nm is more sensitive but prone to solvent noise. |
| Sample Diluent | Acetonitrile | Avoid alcohols. If solubility is poor, use minimal DMSO/ACN mix. |
Visualizing the Separation Logic
The following diagram illustrates the expected elution order and the chemical logic behind it.
Part 3: Troubleshooting Guide (FAQs)
Q1: My HPLC peak is splitting or tailing severely. Why?
Diagnosis: This is often due to sample solvent mismatch or degradation .
-
Solvent Mismatch: If you dissolve the sample in 100% ACN but inject it into a starting gradient of 10% ACN, the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 20:80 ACN:Water).
-
-
Degradation: If the "split" looks like a shoulder that grows over time, your sample is hydrolyzing in the vial.
-
Fix: Check if you used Methanol or water in the diluent. Switch to pure ACN and analyze immediately.
-
Q2: I see a new peak appearing at RRT 0.8 (Relative Retention Time) after 24 hours.
Diagnosis: This is likely the solvolysis product .
-
If using Methanol B: It is Methyl 3-(2-methoxyacetyl)benzoate.[1]
-
If using Water/ACN: It is Methyl 3-(2-hydroxyacetyl)benzoate (hydrolysis).[1]
-
Validation: Check the UV spectrum (DAD). The chromophore (benzoate) remains largely unchanged, but the retention time shifts earlier (more polar).
Q3: Can I use Mass Spectrometry (LC-MS) for monitoring?
Answer: Yes, but be careful with ionization.
-
ESI+: The ketone carbonyl can protonate
. -
Isotope Pattern: Look for the characteristic Chlorine signature.
ratio is approx .[1]-
Target Mass (
): High peak. -
Isotope (
): Peak at height of . -
Loss of Cl: You may see a fragment corresponding to
or .[1]
-
Part 4: Workflow Decision Tree
Use this logic flow to determine the root cause of analytical issues.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Method PV2182: alpha-Chloroacetophenone. United States Department of Labor. Retrieved from [Link][1]
- Context: Establishes safety protocols and baseline HPLC detection methods for -chloroacetophenone deriv
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Context: Supports the selection of Acetonitrile over Methanol to prevent solvolysis and optimize selectivity for phenyl-ketones.
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]
- Context: Validates the use of UV visualization for aromatic conjugates and for oxidizable alkyl halides.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7136, Methyl benzoate. Retrieved from [Link][1]
- Context: Provides physical property data (solubility, polarity)
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-(2-chloroacetyl)benzoate and its Bromoacetyl Analogs
For researchers, medicinal chemists, and professionals in drug development, the choice of a reactive handle for bioconjugation or as an intermediate in complex synthesis is a critical decision. The α-haloacetyl group is a widely employed electrophile for its reliable reaction with nucleophiles, particularly thiols. However, the seemingly subtle change of the halogen from chlorine to bromine can have profound consequences on reaction kinetics, stability, and selectivity.
This guide provides an in-depth, objective comparison of the reactivity of Methyl 3-(2-chloroacetyl)benzoate with its corresponding bromoacetyl analog. We will delve into the underlying mechanistic principles, present a framework for quantitative comparison, and offer field-proven insights to guide your experimental design.
The Decisive Factor: Leaving Group Ability
The reactivity of α-haloacetyl compounds in reactions with nucleophiles, such as the thiol group of a cysteine residue, is predominantly governed by a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion. The efficiency of this reaction is critically dependent on the "leaving group ability" of the displaced halide.
A good leaving group is a species that can stabilize the negative charge it acquires after departing. This stability is directly related to the basicity of the leaving group; weaker bases make better leaving groups.[1][2] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr). Since HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), it follows that bromide is a weaker base than chloride.[3]
This fundamental difference renders bromide a superior leaving group.[3] Consequently, the carbon-bromine (C-Br) bond is more readily cleaved than the carbon-chlorine (C-Cl) bond. This is also reflected in their respective bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.[4]
The direct consequence is that bromoacetyl compounds are inherently more reactive electrophiles than their chloroacetyl counterparts. [3][4] Studies comparing different reactive groups have shown that bromoacetyl functions can react with thiols at rates several orders of magnitude faster than other electrophiles under specific pH conditions.[5]
Quantitative Comparison: A Predictive Framework
While specific kinetic data for every analog is determined empirically, the relative reactivity can be predicted based on established chemical principles. The following table summarizes the key properties influencing the reaction rate.
| Feature | This compound | Methyl 3-(2-bromoacetyl)benzoate | Justification |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[3] |
| C-X Bond Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | The weaker C-Br bond requires less energy to break.[4] |
| Leaving Group (X⁻) Basicity | Higher (Cl⁻) | Lower (Br⁻) | Weaker bases are better leaving groups.[1][2] |
| Reaction Speed | Slower | Faster | A lower activation energy barrier leads to a faster reaction. |
| Stability in Aqueous Buffer | Higher | Lower | Higher reactivity often correlates with lower stability (propensity for hydrolysis). |
Experimental Protocol: A Self-Validating System for Reactivity Analysis
To empirically validate the reactivity difference, a robust and reproducible kinetic assay is essential. This protocol describes a pseudo-first-order kinetics experiment to compare the reaction rates with a model thiol nucleophile, N-acetyl-L-cysteine.
Objective: To determine the pseudo-first-order rate constants (k') for the reaction of this compound and its bromo-analog with N-acetyl-L-cysteine.
Materials:
-
This compound
-
Methyl 3-(2-bromoacetyl)benzoate
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of both the chloroacetyl and bromoacetyl compounds in 100% ACN.
-
Prepare a 20 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4). Prepare this solution fresh before use.
-
-
Reaction Setup:
-
Equilibrate all solutions to a constant temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, add 10 µL of the 100 mM haloacetyl stock solution to 990 µL of the 20 mM N-acetyl-L-cysteine solution. This results in a final concentration of 1 mM haloacetyl compound and a 20-fold excess of the nucleophile.
-
Vortex immediately and start a timer. This large excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics, where the rate is dependent only on the concentration of the haloacetyl compound.[6]
-
-
Time-Point Quenching and Analysis:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes for the bromo- compound; 0, 10, 20, 40, 60, 90, 120 minutes for the chloro- compound), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of a 1% TFA solution in 50:50 ACN/water. This acidifies the sample, protonating the thiolate and effectively stopping the reaction.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the haloacetyl starting material peak at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the starting material for each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time (in seconds).
-
Perform a linear regression on the data. The pseudo-first-order rate constant (k') is the negative of the slope of this line (k' = -slope).
-
Compare the calculated k' values for this compound and Methyl 3-(2-bromoacetyl)benzoate.
-
Field-Proven Insights & Strategic Selection
The enhanced reactivity of the bromoacetyl group is not merely a theoretical curiosity; it has significant practical implications.
-
For Speed and Efficiency: When rapid and complete conjugation is the primary goal, such as in the labeling of proteins under dilute conditions or when reaction time is limited, the bromoacetyl analog is the superior choice . Its high reactivity ensures a faster consumption of the limiting reagent.
-
For Selectivity and Stability: The lower reactivity of the chloroacetyl analog makes it the reagent of choice when stability and selectivity are paramount. In a complex biological milieu with multiple potential nucleophiles (e.g., lysine, histidine), the milder chloroacetyl group may offer a larger kinetic window to favor modification of the most potent nucleophile (cysteine thiols). Furthermore, its greater stability in aqueous buffers provides a longer effective half-life, which is advantageous for prolonged experiments or for reagents that require storage in solution.
-
Controlling the Reaction: The reactivity of both analogs with thiols is highly pH-dependent. The active nucleophile is the deprotonated thiolate anion (S⁻), the concentration of which increases at pH values above the thiol's pKa (~8.5 for cysteine). Performing reactions at a pH of 7.0-7.5 favors reaction with more acidic thiols while minimizing reactions with other nucleophiles like amines. Conversely, increasing the pH to 8.0 or higher can significantly accelerate the reaction, a strategy that can be used to drive the slower chloroacetyl reaction to completion.[5]
Conclusion
The choice between this compound and its bromoacetyl analog is a strategic one, dictated by the specific demands of the application. The bromoacetyl derivative offers significantly higher reactivity, driven by the excellent leaving group ability of bromide. This translates to faster reaction rates, a critical advantage for time-sensitive applications. In contrast, the chloroacetyl derivative provides a more stable and potentially more selective electrophile, making it suitable for applications where controlled reactivity and reagent longevity are prioritized. By understanding the fundamental chemical principles and employing rigorous quantitative analysis, researchers can confidently select the optimal reagent to achieve their synthetic and biological objectives.
References
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 2297-2308. [Link]
-
Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide? Quora. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Hunt, I. (2024). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry. [Link]
-
BYJU'S. (2022). Nucleophilic Acyl Substitution. BYJU'S. [Link]
-
Save My Exams. (2024). Reactivity of Halogenoalkanes. Save My Exams. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Methyl 3-(2-chloroacetyl)benzoate Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of reactive functional groups can transform a simple scaffold into a potent biological modulator. This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the "Methyl 3-(2-chloroacetyl)benzoate" framework. We will explore their potential as anticancer and antimicrobial agents, delving into the experimental data that underpins these activities and the mechanistic rationale for their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
The core structure, featuring a chloroacetyl group, presents a reactive electrophilic site. This functionality is key to its biological activity, potentially enabling covalent interactions with nucleophilic residues in biological macromolecules such as enzymes and proteins.[1] This guide will synthesize findings from various studies to offer a holistic view of the structure-activity relationships and therapeutic promise of these compounds.
Anticancer Activity: A Promising Frontier
Derivatives of benzamide and benzoate have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] The presence of the chloroacetyl moiety is a recurring theme in compounds exhibiting antiproliferative properties.[1]
One proposed mechanism for the anticancer activity of some benzamide derivatives is the induction of apoptosis, or programmed cell death.[1]
Caption: Proposed apoptotic pathway induced by 3-(2-Chloroacetyl)benzamide derivatives.[1]
Comparative Efficacy of Related Chloro-Substituted Benzamides and Other Derivatives:
While specific data for a wide range of "this compound" derivatives is nascent, the activity of structurally related compounds provides a strong rationale for their investigation. The following table summarizes the anticancer activity of various compounds containing either a chloro-substituted benzamide/benzoate core or a chloroacetyl moiety.
| Compound/Derivative | Cancer Cell Line(s) | IC50/EC50 Value(s) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa (cervical cancer) | 22.4 µM | [1] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22, PC-3 (prostate cancer) | 2.5 µM | [1] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (prostate cancer) | 6.5 µM | [1] |
| N-ω-chloroacetyl-L-ornithine | 13 human and murine cancer cell lines | 1 to 50.6 µmol/l | [1] |
| 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | HT29 (colon cancer) | 26.56 µmol/ml | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Bacterial Resistance
The chloroacetyl group's reactivity also positions these derivatives as potential antimicrobial agents. It is hypothesized that this group can react with nucleophilic residues in essential bacterial enzymes or proteins, leading to the inhibition of vital cellular processes.[1]
Comparative Efficacy of Benzimidazole Derivatives Containing a Chloroacetyl Moiety:
A study on 3-(2-chloroacetyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives provides concrete evidence of their antibacterial potential against both Gram-positive and Gram-negative bacteria.[3]
| Compound | B. cereus | B. subtilis | S. aureus | E. coli | P. aeruginosa | Reference |
| 5-07 (pentanoic acid derivative) | 25.0 µg/mL | 12.5 µg/mL | 50.0 µg/mL | 50.0 µg/mL | 100.0 µg/mL | [3] |
| 5-19 (4-chloro-benzoic acid derivative) | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 50.0 µg/mL | 100.0 µg/mL | [3] |
These results suggest that modifications to the acyl group attached to the benzimidazolone core can significantly influence the antibacterial spectrum and potency. The 4-chloro-benzoic acid derivative (5-19) demonstrated particularly strong activity against Gram-positive bacteria.[3]
Experimental Protocol: Micro-Broth Dilution for Minimum Inhibitory Concentration (MIC)
The micro-broth dilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Caption: General experimental workflow for antimicrobial susceptibility testing.
Enzyme Inhibition: A Targeted Approach
The electrophilic nature of the chloroacetyl group makes these compounds candidates for enzyme inhibitors, particularly those with nucleophilic residues in their active sites.
Benzoxazinone derivatives, which are structurally related and can be synthesized from similar precursors, have been identified as inhibitors of serine proteases.[4] They are thought to form an acyl-enzyme complex by the attack of the active site serine on the carbonyl group.[4]
Furthermore, methyl benzoate derivatives have been investigated as inhibitors of key enzymes in the pentose phosphate pathway (PPP), such as glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[5] This pathway is crucial for cancer cell proliferation and survival, making it an attractive target for cancer therapy. For a series of methyl 4-aminobenzoates, IC50 values for G6PD ranged from 100.8 to 430.8 µM, and for 6PGD, from 206 to 693.2 µM.[5]
Conclusion and Future Directions
The available data, though not exhaustive for a broad library of "this compound" derivatives, strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the reactive chloroacetyl group is a critical determinant of their biological activity, conferring both anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Key areas of investigation should include:
-
Substitution patterns on the benzoate ring: Exploring the effects of electron-donating and electron-withdrawing groups at various positions to modulate activity and selectivity.
-
Modifications of the ester group: Investigating how replacing the methyl ester with other alkyl or aryl groups influences pharmacokinetic and pharmacodynamic properties.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by the most potent derivatives.
By pursuing these avenues of research, the full therapeutic potential of "this compound" derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
- Benchchem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
- MDPI. (2013, March 26). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
- (n.d.). RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
- PMC - NIH. (n.d.). Methyl 2-(3-chlorobenzamido)benzoate.
- PubMed. (2022, June 15). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalysts for "Methyl 3-(2-chloroacetyl)benzoate" reactions
Comparative Guide: Catalytic Asymmetric Reduction of Methyl 3-(2-chloroacetyl)benzoate
Executive Summary
This compound (CAS: 5326-23-8) is a critical meta-substituted phenacyl chloride derivative. It serves as a pivotal intermediate in the synthesis of chiral phenethanolamine pharmacophores , a structural motif ubiquitous in
The defining challenge in processing this molecule is the chemoselective and enantioselective reduction of the
-
Dechlorination: Loss of the
-chloro group (a common side reaction with heterogeneous hydrogenation). -
Ester Hydrolysis: The methyl ester at the meta-position is sensitive to strong bases or non-specific hydrolases.
-
Racemization: The resulting chlorohydrin is prone to racemization via epoxide formation under basic conditions.
This guide compares the three dominant catalytic systems for this transformation: Engineered Ketoreductases (KREDs) , Ruthenium-Based Asymmetric Transfer Hydrogenation (ATH) , and Corey-Bakshi-Shibata (CBS) Reduction .
Comparative Analysis of Catalytic Systems
The following analysis evaluates the performance of each system specifically for meta-substituted
System A: Biocatalysis (Engineered KREDs)
-
Mechanism: NADPH-dependent hydride transfer.
-
Status: Industrial Gold Standard.
-
Pros:
-
Selectivity: consistently yields >99% ee and >99% purity.
-
Conditions: Mild (pH 6-8, 25-30°C), preventing ester hydrolysis.
-
Safety: Aqueous media; no heavy metals.
-
-
Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required for specific substrate acceptance.
System B: Ruthenium-Arene ATH (Noyori-Ikariya Type)
-
Mechanism: Metal-ligand bifunctional catalysis (concerted proton/hydride transfer).
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or similar).
-
Status: Versatile Chemical Standard.
-
Pros:
-
Scalability: High Substrate-to-Catalyst (S/C) ratios (up to 5,000:1).
-
Cost: Lower initial setup cost than enzyme panels.
-
-
Cons:
-
Base Sensitivity: Requires a base (HCOONa/TEA) which can trigger epoxide formation or ester hydrolysis if not strictly controlled.
-
Trace Metal: Requires Ru removal (scavenging) post-reaction.
-
System C: Boron-Based Reduction (CBS)
-
Mechanism: Lewis-acid activation of ketone by oxazaborolidine.
-
Catalyst: (R)-Me-CBS (stoichiometric or sub-stoichiometric).
-
Status: Lab-Scale / Benchmarking.
-
Pros: Predictable stereochemistry model; rapid reaction at low temperatures.
-
Cons:
-
Atom Economy: Poor. Requires stoichiometric borane source (
or Catecholborane). -
Safety: Borane handling hazards; moisture sensitivity.
-
Performance Metrics Comparison
| Metric | Biocatalysis (KRED) | Ru-ATH (Noyori) | CBS Reduction |
| Enantiomeric Excess (ee) | >99% (R) | 95 - 98% (R) | 90 - 96% (R) |
| Conversion | >99% | 95 - 98% | >95% |
| Chemoselectivity | Excellent (Ketone only) | Good (Risk of ester hydrolysis) | Moderate (Risk of ester red.) |
| S/C Ratio (Loading) | 1:50 - 1:200 (w/w) | 1000:1 - 5000:1 (mol/mol) | 10:1 - 20:1 (mol/mol) |
| Reaction Time | 12 - 24 h | 4 - 12 h | 1 - 2 h |
| Solvent System | Buffer / DMSO (9:1) | Formic Acid / TEA / DCM | THF / Toluene |
| Temp. Range | 25°C - 35°C | 25°C - 40°C | -20°C - 0°C |
Visualizing the Catalytic Pathway
The diagram below illustrates the reaction pathway and the critical decision points for catalyst selection.
Caption: Comparative reaction pathways for the asymmetric reduction of this compound, highlighting selectivity profiles.
Detailed Experimental Protocols
Protocol A: Biocatalytic Reduction (Recommended for High Purity)
Best for: Pharmaceutical intermediates requiring >99% ee and mild conditions.
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
. -
Cofactor Mix: Dissolve
(10 mg) and Glucose (200 mg) in the buffer. Add Glucose Dehydrogenase (GDH, 50 U) for cofactor recycling. -
Substrate Addition: Dissolve This compound (500 mg, 2.35 mmol) in DMSO (2 mL). Add this dropwise to the buffer solution under stirring to form a suspension/emulsion.
-
Enzyme Initiation: Add the specific KRED (e.g., Codexis KRED-P1 or equivalent, 20 mg) to the mixture.
-
Reaction: Stir at 30°C at 250 rpm. Monitor pH and adjust to 7.0 using 1M NaOH (stat-titration) if necessary (though gluconic acid production is slow).
-
Workup: After 24h (check conversion by HPLC), extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over
and concentrate. -
Result: Expect >95% yield, >99% ee.
Protocol B: Ru-Catalyzed Transfer Hydrogenation (Recommended for Scale)
Best for: Cost-sensitive scale-up where 95-98% ee is acceptable.
-
Catalyst Pre-formation: In a Schlenk flask, mix
(0.01 eq) and (0.02 eq) in isopropanol. Heat to 80°C for 1h, then cool. (Alternatively, use commercially available pre-formed catalyst). -
Solvent System: Prepare an azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio) . This serves as the hydrogen source.[1] Note: Commercial surfactant systems can be used for water-based ATH.
-
Reaction: Dissolve This compound (1.0 eq) in the FA/TEA mixture (or DCM with 5 eq FA/TEA).
-
Initiation: Add the Ru-catalyst (S/C 1000).
-
Execution: Stir at 25-30°C. Monitor strictly by TLC/HPLC.
-
Critical Control: Do not heat above 40°C to avoid ester hydrolysis or dechlorination.
-
-
Quench: Dilute with water, neutralize carefully with
(keep T < 10°C to prevent epoxide formation). Extract with DCM.
Catalyst Selection Decision Matrix
Use this logic flow to select the appropriate catalyst for your specific constraint.
Caption: Decision matrix for catalyst selection based on purity and scale constraints.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., Arends, I. W. C. E., & Holtmann, D. (2011). Enzymatic reduction of ketones. Green Chemistry, 13(9), 2285-2314. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Hayes, A. M., et al. (2005). A Study of the Rhodium- and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society, 127(20), 7318-7319. Link
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
